![molecular formula C17H13N5OS B2474468 N-((3-(噻吩-2-基)吡嗪-2-基)甲基)-1H-苯并[d]咪唑-5-甲酰胺 CAS No. 2034612-98-9](/img/structure/B2474468.png)

N-((3-(噻吩-2-基)吡嗪-2-基)甲基)-1H-苯并[d]咪唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

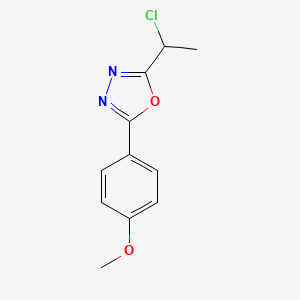

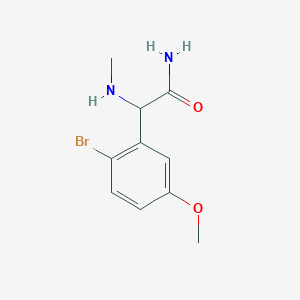

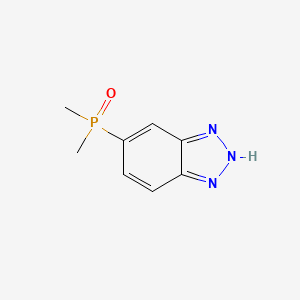

“N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide” is a complex organic compound that contains several functional groups and rings, including a thiophene ring, a pyrazine ring, and a benzimidazole ring . It is related to a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of the thiophene, pyrazine, and benzimidazole rings may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The compound’s reactivity can be influenced by several factors, including the presence of the thiophene, pyrazine, and benzimidazole rings. The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive, and the lowest energy gap shows that the compound is the least stable and the most reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by its molecular structure. In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .科学研究应用

抗肿瘤活性与分子设计

研究探索了新型咪唑并四嗪酮及相关双环杂环化合物的合成,旨在探究替莫唑胺等抗肿瘤药物的作用方式。尽管付出了这些努力,新合成的化合物在体外并未显示出显著的细胞毒性改善。分子建模技术被用来设计与替莫唑胺等位点异构的甲酰胺基团,但不幸的是,在体外对人细胞系没有表现出抑制活性 (Clark 等,1995)。

杂环合成

研究了苯并噻吩基腙乙酸酯对各种氮亲核试剂的反应性,得到了一系列杂环衍生物,包括吡唑、异恶唑和吡唑并嘧啶衍生物。这项研究证明了苯并噻吩基腙乙酸酯在杂环合成中的多功能性,为有机化学的更广泛领域做出了贡献 (Mohareb 等,2004)。

新型抗菌剂

一项研究合成了新型苯并咪唑-恶二唑杂化分子,显示出有希望的抗菌活性。这些化合物通过快速合成工艺设计,针对包括结核分枝杆菌在内的各种微生物菌株进行了测试。研究结果表明在开发新的抗菌疗法中具有潜在应用 (Shruthi 等,2016)。

未来方向

The future directions for research on this compound could include further investigation of its potential biological activities, as well as exploration of its synthesis and reactivity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

作用机制

Target of Action

Similar compounds have been reported to have significant activity againstMycobacterium tuberculosis H37Ra . Therefore, it is plausible that this compound may also target similar biochemical pathways or proteins in Mycobacterium tuberculosis.

Mode of Action

Based on the structure and the known activity of similar compounds, it is likely that this compound interacts with its targets, possibly enzymes or proteins, in a way that inhibits their function, leading to the observed anti-tubercular activity .

Biochemical Pathways

Given the reported anti-tubercular activity of similar compounds, it is likely that this compound affects pathways critical for the survival and replication of mycobacterium tuberculosis .

Pharmacokinetics

The reported anti-tubercular activity suggests that the compound is likely to have sufficient bioavailability to reach its targets within mycobacterium tuberculosis .

Result of Action

The reported anti-tubercular activity of similar compounds suggests that the compound likely leads to the inhibition of critical biochemical pathways or proteins in mycobacterium tuberculosis, resulting in the inhibition of the bacteria’s growth or survival .

属性

IUPAC Name |

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5OS/c23-17(11-3-4-12-13(8-11)22-10-21-12)20-9-14-16(19-6-5-18-14)15-2-1-7-24-15/h1-8,10H,9H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIJBVJTEOMBHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2474386.png)

![3-allyl-5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2474391.png)

![2-[(4-Chlorophenyl)methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2474396.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole](/img/structure/B2474407.png)